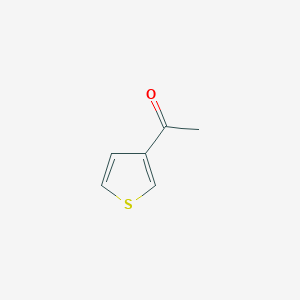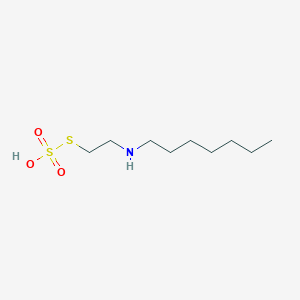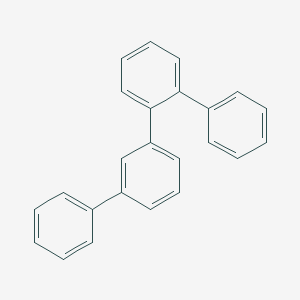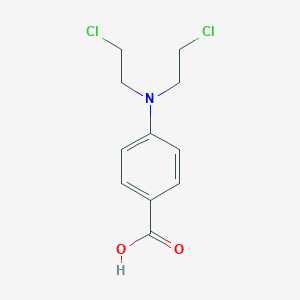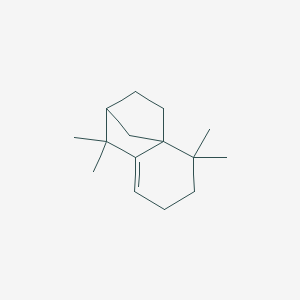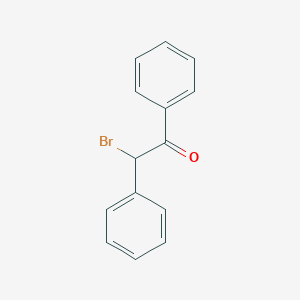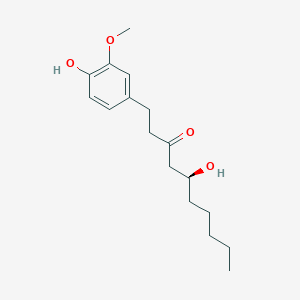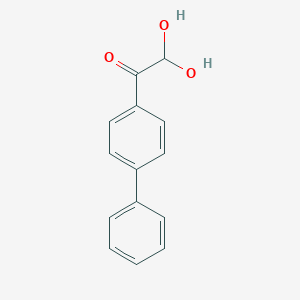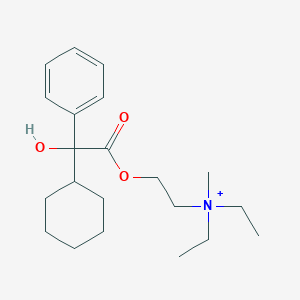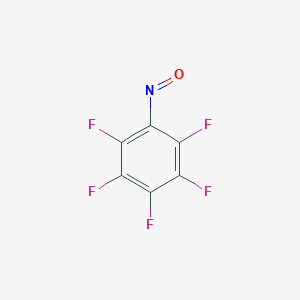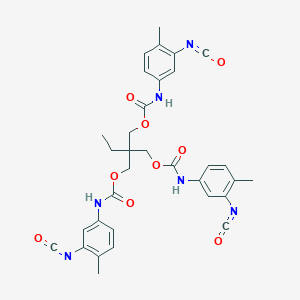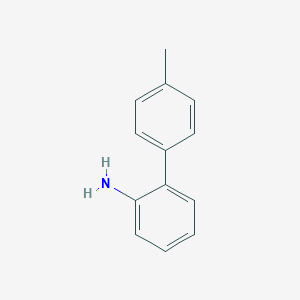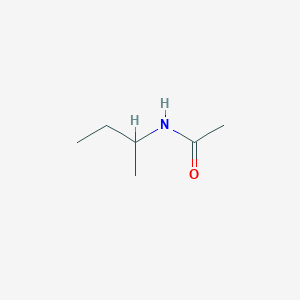
N-sec-Butylacetamide
Descripción general
Descripción
N-sec-Butylacetamide: is an organic compound with the molecular formula C6H13NO . It is a derivative of acetamide where the hydrogen atom of the amide group is replaced by a sec-butyl group. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Aplicaciones Científicas De Investigación
Chemistry: N-sec-Butylacetamide is used as an intermediate in organic synthesis, particularly in the preparation of other amides and related compounds. It serves as a building block for more complex molecules in synthetic chemistry.
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways involving amides. It can act as a model compound for understanding the behavior of amides in biological systems.
Medicine: this compound has potential applications in medicinal chemistry, particularly in the design and synthesis of pharmaceutical agents. Its structure can be modified to create derivatives with specific biological activities.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. It can also be employed as a solvent or reagent in various chemical processes.
Safety and Hazards
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Ritter Reaction: One common method for synthesizing N-sec-Butylacetamide involves the Ritter reaction, where sec-butyl alcohol reacts with acetonitrile in the presence of a strong acid like sulfuric acid. The reaction proceeds through the formation of a carbocation intermediate, which then reacts with the nitrile to form the amide.
Amidation of sec-Butylamine: Another method involves the direct amidation of sec-butylamine with acetic anhydride or acetyl chloride under mild conditions. This method is straightforward and yields high purity this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Ritter reactions due to their efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N-sec-Butylacetamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of sec-butylamine.
Substitution: The amide group in this compound can participate in nucleophilic substitution reactions. For example, reaction with halogens can lead to the formation of N-halo derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, various solvents depending on the specific reaction.
Major Products:
Oxidation: sec-Butylcarboxylic acid, other oxidized derivatives.
Reduction: sec-Butylamine.
Substitution: N-halo derivatives, other substituted amides.
Mecanismo De Acción
The mechanism of action of N-sec-Butylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sec-butyl group and the amide functionality play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
N-tert-Butylacetamide: Similar in structure but with a tert-butyl group instead of a sec-butyl group. It has different steric and electronic properties, leading to variations in reactivity and applications.
N-ethylacetamide: Contains an ethyl group instead of a sec-butyl group. It is less bulky and has different solubility and reactivity characteristics.
N-methylacetamide: Contains a methyl group, making it the simplest derivative of acetamide. It is often used as a reference compound in studies involving amides.
Uniqueness of N-sec-Butylacetamide: this compound is unique due to the presence of the sec-butyl group, which imparts specific steric and electronic properties. These properties influence its reactivity, solubility, and interactions with other molecules, making it distinct from other similar compounds.
Propiedades
IUPAC Name |
N-butan-2-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-4-5(2)7-6(3)8/h5H,4H2,1-3H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FILVHGGOUFZULB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90324267 | |
| Record name | N-butan-2-ylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90324267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189-05-5 | |
| Record name | N-sec-Butylacetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001189055 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-sec-Butylacetamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406181 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-butan-2-ylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90324267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-SEC-BUTYLACETAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5CH7JSC3Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does 2-(benzhydryl sulfinyl)-N-sec-butylacetamide interact with immune cells to enhance the phagocytosis of cancer cells in the presence of trastuzumab?
A1: The research paper suggests that 2-(benzhydryl sulfinyl)-N-sec-butylacetamide enhances the activity of phagocytic cells through interaction with Fcγ receptors. [] This interaction appears to improve the efficacy of trastuzumab, a monoclonal antibody that targets HER2 receptors often overexpressed in certain cancer cells. While the exact mechanism remains to be fully elucidated, this interaction potentially leads to increased binding of trastuzumab-coated cancer cells to Fcγ receptors on phagocytic cells, ultimately promoting their engulfment and destruction. Further research is needed to fully characterize the binding site, affinity, and downstream signaling pathways involved in this interaction.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


